Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

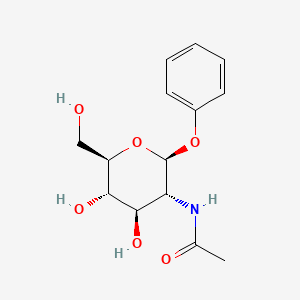

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (abbreviated as Ph-GlcNAc) is a glycoside derivative of N-acetylglucosamine (GlcNAc) where the anomeric hydroxyl group is replaced by a phenyl moiety via a β-glycosidic bond. Its IUPAC name is N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl]acetamide . This compound is widely utilized as a substrate for studying β-N-acetylhexosaminidases, enzymes critical in glycoconjugate metabolism. Its phenyl group enhances stability and facilitates spectrophotometric detection in enzymatic assays .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDLWWYFIZERS-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204287 | |

| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5574-80-1 | |

| Record name | Phenyl N-acetyl-β-D-glucosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Oxazoline-Mediated Glycosylation

- Substrate : ManNAc oxazoline (3 ) is used as a glycosyl donor for phenol derivatives.

- Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane facilitates oxazoline ring opening, yielding α-glycosides (e.g., phenyl α-ManNAc derivatives).

- Yield : 56% for phenyl α-ManNAc triacetate (4 ) under optimized conditions.

| Parameter | Oxazoline Method (Mannose Derivative) | Classic Glycosylation (Glucose Derivative) |

|---|---|---|

| Glycosyl Donor | ManNAc oxazoline | Protected GlcNAc |

| Catalyst | TMSOTf | Acidic conditions (e.g., H₂SO₄, Lewis acids) |

| Anomeric Configuration | α | β |

| Yield | 56% (phenyl α-ManNAc triacetate) | Not explicitly reported |

Key Research Findings

- Catalyst Impact : The choice of catalyst significantly affects reaction efficiency. For example, TMSOTf outperformed CuCl₂, ZnCl₂, and SnCl₄ in oxazoline glycosylation.

- Electron-Donating Groups : Phenol derivatives with electron-donating groups (e.g., methyl) exhibit higher reactivity in glycosylation compared to electron-withdrawing groups (e.g., nitro).

- Selectivity Challenges : Achieving β-selectivity in glucopyranosides often requires precise control of protecting groups and reaction conditions.

Synthetic Pathway Comparison

The table below summarizes critical steps for synthesizing phenyl glycosides of hexosamines:

| Step | GlcNAc Derivative | ManNAc Derivative |

|---|---|---|

| Protection | Acetylation of hydroxyl groups | Peracetylation followed by oxazoline formation |

| Glycosylation | Phenol + activated GlcNAc | Phenol + ManNAc oxazoline + TMSOTf |

| Deprotection | Zemplén deacetylation (NaOMe/MeOH) | Zemplén deacetylation |

Challenges and Optimizations

- Anomeric Control : β-Selectivity in glucopyranosides remains challenging due to steric and electronic factors.

- Scalability : Oxazoline methods, while efficient for mannose derivatives, require adaptation for glucose systems.

- Yield Improvements : Catalytic systems and solvent optimization (e.g., dichloromethane vs. toluene) are critical for enhancing yields.

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted glycosides, depending on the type of reaction and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a molecular formula of C₁₃H₁₉N₁O₇. It primarily acts as a substrate for the enzyme N-acetyl-beta-D-glucosaminidase, playing a crucial role in the lysosomal catabolism of glycosphingolipids, which are vital for cell membrane integrity and signaling processes. The compound's enzymatic cleavage results in the release of phenol and a modified sugar molecule, influenced by the pH of the environment.

Chemistry

- Enzymatic Studies : This compound is widely used as a substrate in enzymatic assays to study glycosidases and other carbohydrate-processing enzymes. Its unique structure allows researchers to investigate enzyme kinetics and mechanisms effectively.

Biology

- Glycobiology : In glycobiology research, phenyl β-GlcNAc is employed to explore the structure-function relationships of glycoproteins and glycolipids. It aids in understanding cell-cell interactions and signaling pathways mediated by carbohydrates.

Medicine

- Therapeutic Development : The compound serves as a model for developing glycosylated drugs aimed at treating various diseases, including bacterial infections and cancer. Its derivatives have shown potential anti-inflammatory and antimicrobial properties, making them candidates for new therapeutic agents .

Industry

- Synthesis of Bioactive Oligosaccharides : Phenyl β-GlcNAc is utilized in synthesizing bioactive oligosaccharides and other carbohydrate-based materials, which are essential in pharmaceuticals and biotechnology.

Case Studies and Research Findings

- Inhibition of Glycosyltransferases : A study showed that sulfated derivatives of phenyl β-GlcNAc inhibit GalNAc4S-6ST competitively, suggesting their potential as specific inhibitors in therapeutic applications .

- Antimicrobial Activity : Research indicated that derivatives exhibit antimicrobial properties against various pathogens, highlighting their relevance in developing new antimicrobial agents .

- Enzyme Interaction Studies : Investigations into its interaction with glycosidases revealed insights into binding mechanisms under physiological conditions, crucial for understanding its utility in biochemical applications .

Mécanisme D'action

The mechanism of action of phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, leading to the release of the phenyl group and the formation of free glucose derivatives . This interaction is crucial for studying enzyme kinetics and understanding the molecular pathways involved in carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Enzymatic Activity

Ph-GlcNAc and its analogs differ in substituents on the aromatic ring or the aglycone chain, which significantly influence their reactivity, solubility, and enzymatic interactions. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Ph-GlcNAc Analogs

Table 2: Hydrolysis Rates of Ph-GlcNAc and 4-Deoxy Analogs by β-N-acetylhexosaminidases

| Enzyme Source | Ph-GlcNAc Hydrolysis Rate (%) | 4-Deoxy Derivative (Compound 1) Hydrolysis Rate (%) |

|---|---|---|

| Fungal (Penicillium) | 85 | 90–95 |

| Fungal (Talaromyces) | 75 | 80–85 |

| Mammalian (Human) | 50 | <10 |

| Plant | 30 | <5 |

Key Observations :

- 4-Deoxy modification : Removal of the 4-OH group in Compound 1 enhances hydrolysis efficiency in fungal enzymes but renders it inactive in mammalian and plant enzymes, underscoring the importance of the 4-OH group in substrate recognition .

- Alkyl chain length : Dodecyl derivatives (e.g., GlcNAc-C12) exhibit superior cellular uptake, enabling oligosaccharide priming in HL60 cells, whereas shorter chains (e.g., methyl) are less effective .

- Aromatic substituents : Electron-withdrawing groups (e.g., nitro, formyl) improve chromogenic properties and synthetic versatility .

Activité Biologique

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as phenyl β-GlcNAc) is a glycoside derived from D-glucose. This compound is characterized by an acetamido group at the C-2 position and a phenyl group at the C-1 position of the glucopyranose ring. Its unique structural features contribute significantly to its biological activities, particularly in enzyme interactions and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₉N₁O₇, with a beta configuration at the anomeric carbon. This configuration is crucial for its reactivity and interaction with various enzymes, particularly glycosyltransferases, which facilitate the transfer of sugar moieties to other molecules.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Substrate : It serves as a substrate for various glycosyltransferases, playing a vital role in the synthesis of oligosaccharides that are critical for cell signaling and recognition processes.

- Anti-inflammatory and Antimicrobial Properties : Derivatives of this compound have been investigated for their potential anti-inflammatory and antimicrobial effects, indicating its relevance in therapeutic applications.

- Inhibition Studies : Research has shown that sulfated derivatives of this compound can inhibit specific glycosyltransferases, such as GalNAc4S-6ST, which is important in chondroitin sulfate biosynthesis . This suggests its potential use in developing enzyme inhibitors for therapeutic purposes.

Interaction with Enzymes

This compound has been studied extensively for its interactions with various enzymes:

- Glycosyltransferases : It effectively interacts with alpha-L-fucosyltransferase, facilitating the synthesis of fucosylated oligosaccharides. Such interactions are crucial for understanding carbohydrate metabolism and developing enzyme inhibitors or activators.

- Hydrolases : The compound's ability to serve as an inhibitor or substrate for glycoside hydrolases has been documented, highlighting its importance in enzymatic reactions involving carbohydrates .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | Alpha configuration at anomeric carbon | Different enzyme specificity | Distinct from beta form |

| p-Nitrothis compound | Contains nitro group | Used in enzyme assays | Nitro group enhances solubility |

| Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Methyl ether instead of phenyl | Similar enzymatic interactions | Methyl substitution alters reactivity |

The structural variations among these compounds influence their reactivity and biological interactions significantly.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of Glycosyltransferases : A study demonstrated that sulfated derivatives derived from this compound inhibit GalNAc4S-6ST competitively, suggesting their potential as specific inhibitors in therapeutic applications .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents.

- Enzyme Interaction Studies : Investigations into its interaction with glycosidases have revealed insights into its binding mechanisms and stability under physiological conditions, which are crucial for understanding its utility in biochemical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside?

- Methodological Answer : The compound is typically synthesized via glycosylation of protected glucosamine derivatives. A common approach involves starting with 2-acetamido-2-deoxy-D-glucose, followed by selective acetylation and mesylation to generate intermediates like methyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside. Subsequent deprotection and coupling with phenol derivatives (e.g., using trichloroacetimidate chemistry) yield the final product . For example, phenyl glycosides can be prepared via chloride intermediates (e.g., from 4-nitrophenyl derivatives) under mild acidic conditions .

Q. How is phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside used as a substrate in enzyme assays?

- Methodological Answer : The compound serves as a chromogenic or fluorogenic substrate for β-N-acetylhexosaminidases. For instance, 4-methylumbelliferyl or p-nitrophenyl analogs are hydrolyzed by these enzymes, releasing fluorescent/colored products for kinetic studies. Modifications at the 4-OH position (e.g., deoxygenation) can alter substrate specificity, enabling discrimination between enzyme isoforms . Experimental protocols often involve incubating the substrate with enzyme extracts, followed by spectrophotometric or fluorometric detection .

Advanced Research Questions

Q. How can experimental design address contradictions in β-N-acetylhexosaminidase substrate specificity studies?

- Methodological Answer : Discrepancies in enzyme activity (e.g., fungal vs. human β-N-acetylhexosaminidases) require systematic evaluation of reaction conditions. For example:

- Variable Optimization : Adjust pH, temperature, and co-solvents to mimic physiological or industrial conditions.

- Substrate Modifications : Compare hydrolysis rates of 4-deoxy derivatives (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside) with native substrates to identify structural determinants of enzyme recognition .

- Kinetic Analysis : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition in variant enzymes .

- In Silico Docking : Validate findings with molecular modeling to predict binding affinities (e.g., fungal enzymes show higher efficiency for 4-deoxy substrates due to active-site flexibility) .

Q. What challenges arise in synthesizing 4-deoxy analogs of phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how are they resolved?

- Methodological Answer : Key challenges include:

- Regioselective Deoxygenation : Achieved via epoxide formation (e.g., mesylation at C-3/C-4 followed by nucleophilic displacement with azide or hydride) .

- Stereochemical Control : Inversion at C-4 requires careful selection of protecting groups (e.g., benzylidene acetal for axial OH protection) to prevent side reactions .

- Purification : Use size-exclusion chromatography or HPLC to separate diastereomers, particularly for disaccharide derivatives .

Q. How can phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside be applied in transglycosylation studies?

- Methodological Answer : The compound acts as a glycosyl donor in enzymatic synthesis of oligosaccharides. For example:

- Enzymatic Transglycosylation : β-N-acetylhexosaminidase from Talaromyces flavus catalyzes the transfer of 4-deoxy-GlcNAc to GlcNAc acceptors, forming 4-deoxy-disaccharides (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→6)-GlcNAc). Optimal conditions include 75 mM donor, 300 mM acceptor, and 35°C incubation for 5–6 h, yielding ~52% disaccharides .

- Monitoring : Reaction progress is tracked via TLC or LC-MS, with products isolated using size-exclusion chromatography .

Data Analysis and Interpretation

Q. How do structural modifications of phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside impact enzymatic hydrolysis rates?

- Key Findings :

| Substrate Modification | Hydrolysis Rate (% of Native Substrate) | Enzyme Source |

|---|---|---|

| 4-Deoxy (Compound 1) | 85% | Penicillium spp. |

| 4-Deoxy (Compound 2) | 60% | Talaromyces flavus |

| 4,5-Unsaturated (Compound 3) | <1% | All tested enzymes |

- Interpretation : Removal of the 4-OH group enhances substrate flexibility, improving fit into fungal enzyme active sites. Unsaturated derivatives disrupt the chair conformation, rendering them non-cleavable .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Methodological Answer :

- NMR : Assign anomeric protons (δ 4.5–5.5 ppm for β-glycosides) and acetamido groups (δ 2.0–2.1 ppm) .

- MS : Confirm molecular weights via ESI-MS (e.g., [M+Na]⁺ peaks for disaccharides at m/z 700–800) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives .

Advanced Methodological Considerations

Q. How can phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives be used to study GM2 gangliosidoses?

- Methodological Answer : Fluorogenic substrates like 4-methylumbelliferyl-6-sulfo derivatives enable leukocyte-based diagnosis. Patients with Tay-Sachs disease show <2% enzyme activity compared to controls. However, Sandhoff disease variants may overlap with carrier ranges, necessitating complementary assays (e.g., with 4-methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside) for discrimination .

Q. What strategies improve yields in multi-step glycosylation reactions?

- Methodological Answer :

- Protection-Deprotection : Use temporary groups (e.g., acetyl, benzylidene) to block reactive hydroxyls during iterative glycosylations .

- Catalysis : Employ imidate or thioglycoside donors with BF₃·Et₂O or NIS/TfOH promoters for efficient coupling .

- Microwave Assistance : Accelerate slow reactions (e.g., epoxide ring-opening) while minimizing decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.